molecular formula C20H12ClFO4 B2543539 (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate CAS No. 433326-42-2

(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate

Cat. No.: B2543539
CAS No.: 433326-42-2
M. Wt: 370.76
InChI Key: QTGSVGMXTHXCIJ-WEVVVXLNSA-N
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Description

The compound (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate features a hybrid structure combining a fluorophenyl acryloyl moiety, a chlorinated aromatic ring, and a furan carboxylate ester. Its synthesis likely involves Claisen-Schmidt condensation or similar methods, as seen in related acryloyl derivatives (e.g., ).

Properties

IUPAC Name

[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFO4/c21-14-6-10-18(26-20(24)19-2-1-11-25-19)16(12-14)17(23)9-5-13-3-7-15(22)8-4-13/h1-12H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGSVGMXTHXCIJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the furan-2-carboxylate core, followed by the introduction of the chloro and fluorophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step usually involves the formation of the (E)-acryloyl group through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.

    Substitution: The chloro and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Chalcone Derivatives

Several chalcone analogs share the (E)-acryloyl backbone with fluorophenyl substituents. For example:

  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one : Exhibits a dihedral angle of 7.14°–56.26° between the fluorophenyl and central benzene rings, influencing crystallographic packing and intermolecular interactions .
  • (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : Substitution of chlorine on the distal aromatic ring may enhance halogen bonding compared to the parent fluorophenyl compound .

Key Difference : The main compound integrates a furan carboxylate ester, which introduces additional steric and electronic effects absent in simple chalcones.

Acryloyl-Substituted Coumarins

Compounds such as (E)-3-{3-[2-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3l) and (E)-3-{3-(trifluoromethyl)phenyl]acryloyl}-2H-chromen-2-one (3m) () feature trifluoromethyl groups instead of fluorophenyl substituents. These derivatives show:

  • 1H NMR shifts : Aromatic protons resonate at δ 7.34–8.63 ppm, similar to fluorophenyl systems but with distinct splitting patterns due to trifluoromethyl’s strong electron-withdrawing effects .
  • Synthetic yields : ~39.8–39.9%, suggesting moderate efficiency in their preparation .

Key Difference : The main compound’s furan carboxylate group may offer improved solubility or metabolic stability compared to coumarin-based analogs.

Crystallographic and Conformational Analysis

  • Dihedral Angles : Chalcone analogs () exhibit variable dihedral angles (7.14°–56.26°), which correlate with substituent bulk and electronic effects. The main compound’s furan ring may impose additional torsional constraints, altering molecular planarity .
  • Software Utilization : SHELX programs () are widely used for small-molecule refinement, implying that crystallographic data for the main compound and analogs may rely on this software for accuracy .

Precursor Availability

  • 4-Fluorocinnamoyl Chloride : A key precursor for fluorophenyl acryloyl moieties (). Its discontinued commercial availability (250 mg–5g sizes) may complicate large-scale synthesis of the main compound .

Biological Activity

(E)-4-chloro-2-(3-(4-fluorophenyl)acryloyl)phenyl furan-2-carboxylate is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This compound is characterized by a furan ring, a carboxylate group, and a conjugated system that includes chloro and fluorophenyl substituents. The biological activity of this compound is primarily explored in the fields of medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Value
IUPAC Name 4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Molecular Formula C20H12ClF O4
Molecular Weight 364.76 g/mol
CAS Number 433326-42-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant antibacterial and antifungal activities. The presence of halogen atoms (e.g., chlorine and fluorine) enhances these properties by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.

The biological effects of this compound are believed to be mediated through its interaction with various molecular targets:

  • Enzyme Binding : The compound may bind to active sites of enzymes, altering their conformation and activity. For example, inhibition of COX enzymes can reduce the production of pro-inflammatory mediators.
  • Cell Signaling Pathways : It may modulate signaling pathways related to cell survival and apoptosis, potentially leading to increased cancer cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including MCF-7 (breast cancer). Results indicated that derivatives with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to non-fluorinated analogs, suggesting a structure-activity relationship where fluorination plays a crucial role in activity enhancement .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that compounds with similar structural motifs inhibited COX-2 and LOX enzymes effectively, with IC50 values indicating moderate potency against these targets . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. Docking simulations revealed favorable interactions, including hydrogen bonding and hydrophobic contacts, which correlate with observed biological activities .

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